

# Spectroscopic Profile of 3-Methyl-1H-1,2,4-triazole: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-1H-1,2,4-triazole

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This guide provides a detailed overview of the spectroscopic data for **3-Methyl-1H-1,2,4-triazole**, a heterocyclic compound of interest in pharmaceutical and materials science research. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and a visual workflow for spectroscopic analysis. This information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

## Chemical Structure and Properties

- IUPAC Name: **3-Methyl-1H-1,2,4-triazole**
- CAS Number: 7170-01-6[1]
- Molecular Formula: C<sub>3</sub>H<sub>5</sub>N<sub>3</sub>[1]
- Molecular Weight: 83.09 g/mol [1]

## Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **3-Methyl-1H-1,2,4-triazole**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide information about the hydrogen and carbon framework of the molecule, respectively.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3-Methyl-1H-1,2,4-triazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.53	Singlet	3H	$\text{CH}_3$
8.03	Singlet	1H	C5-H
11.52	Singlet	1H	N1-H

Data sourced from ChemicalBook.[\[2\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **3-Methyl-1H-1,2,4-triazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
13.5	$\text{CH}_3$
149.8	C5
156.5	C3

Data sourced from ChemicalBook.[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The table below lists the expected characteristic absorption bands for 1,2,4-triazole derivatives.

Table 3: Characteristic IR Absorption Bands for 1,2,4-Triazole Ring

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3200-3100	N-H Stretching	N-H in triazole ring
3097-3032	C-H Stretching	C-H (aromatic)
1600-1411	C=N Stretching	C=N in triazole ring
1570-1550	N=N Stretching	N=N in triazole ring

These are general characteristic peaks for the 1,2,4-triazole core.[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Mass Spectrometry Data for **3-Methyl-1H-1,2,4-triazole**

$m/z$ Value	Interpretation
83	Molecular Ion $[M]^+$
56	$[M - \text{HCN}]^+$
55	$[M - \text{N}_2]^+$

The molecular ion peak corresponds to the molecular weight of **3-Methyl-1H-1,2,4-triazole** (83.09 g/mol ). Fragmentation patterns for 1,2,4-triazoles often involve the loss of neutral molecules like HCN or N<sub>2</sub>.[\[1\]](#)[\[3\]](#)[\[5\]](#)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methyl-1H-1,2,4-triazole** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved to obtain a homogeneous solution.

- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz instrument.<sup>[6]</sup>
- <sup>1</sup>H NMR Acquisition:
  - Tune and shim the spectrometer to the lock signal of the deuterated solvent.
  - Acquire the <sup>1</sup>H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans is typically required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
  - Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent signal as an internal standard (e.g., DMSO-d<sub>6</sub> at δ 2.50 ppm for <sup>1</sup>H and δ 39.52 ppm for <sup>13</sup>C).<sup>[6][7]</sup>

## IR Spectroscopy Protocol

- Sample Preparation:
  - Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - Typically, spectra are recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

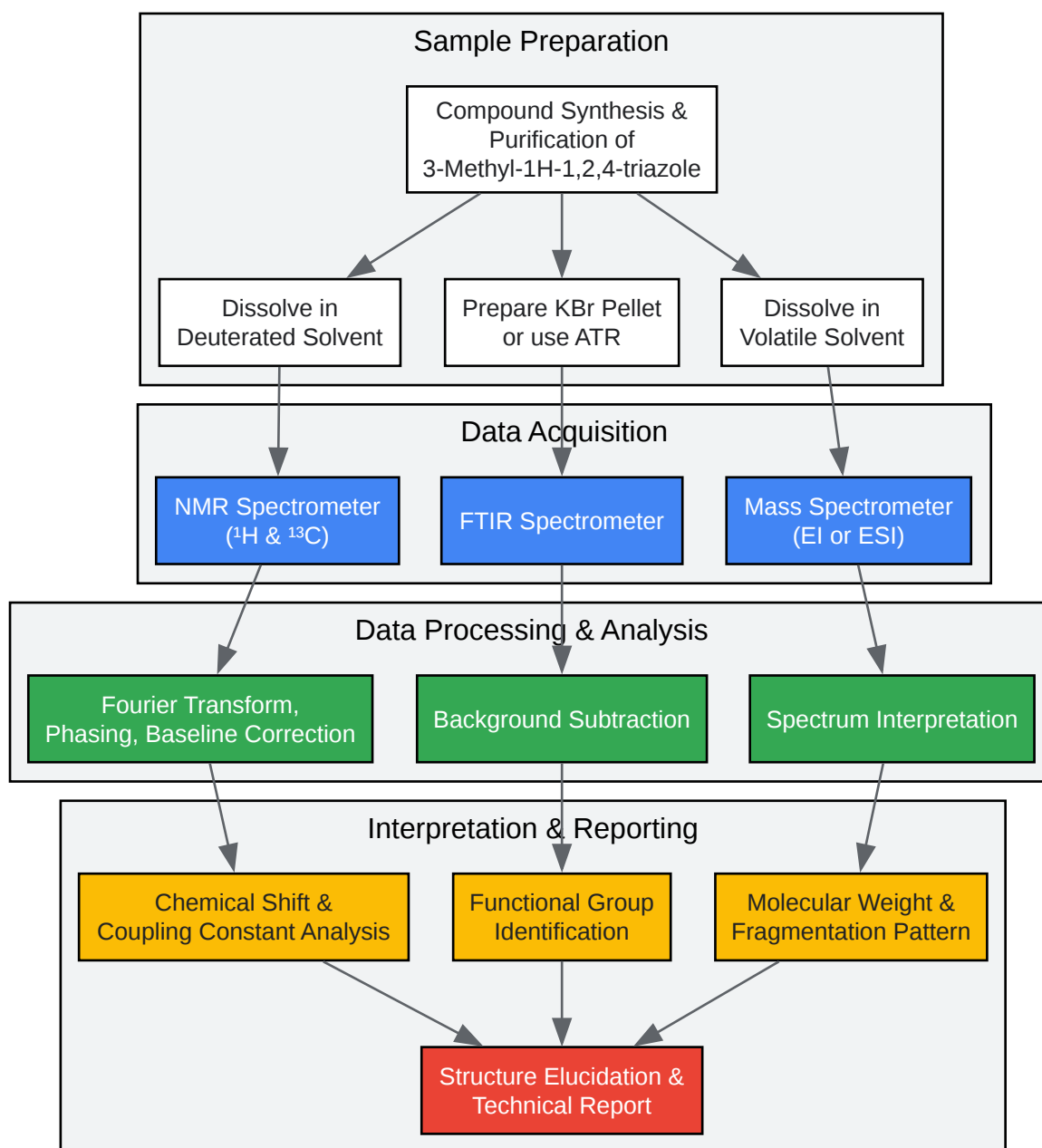
## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **3-Methyl-1H-1,2,4-triazole** in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).<sup>[5]</sup>
- Data Acquisition (ESI-MS):
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Optimize the ESI source parameters, including capillary voltage, drying gas flow rate, and fragmentor voltage, to obtain a stable signal and induce fragmentation if desired.<sup>[5]</sup>
  - Acquire the mass spectrum in the positive ion mode over a suitable  $m/z$  range (e.g., 50-200 amu).
- Data Acquisition (EI-MS):

- Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV).
- Acquire the mass spectrum.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Propose fragmentation pathways consistent with the observed peaks.

## Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methyl-1H-1,2,4-triazole**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-1H-1,2,4-triazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296081#spectroscopic-data-of-3-methyl-1h-1-2-4-triazole-nmr-ir-mass>]

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